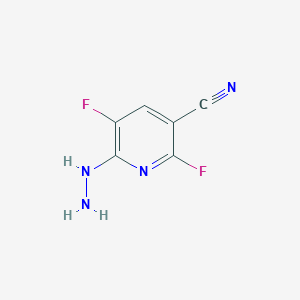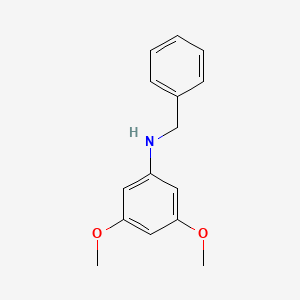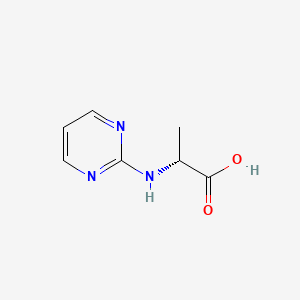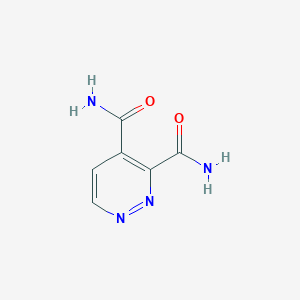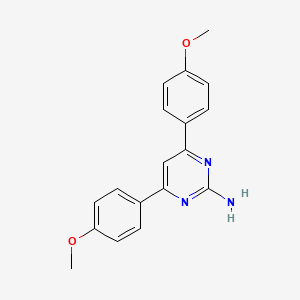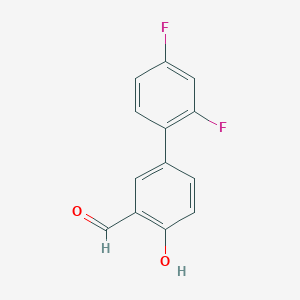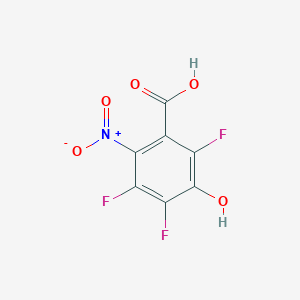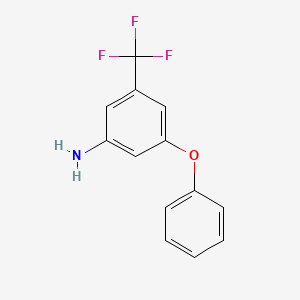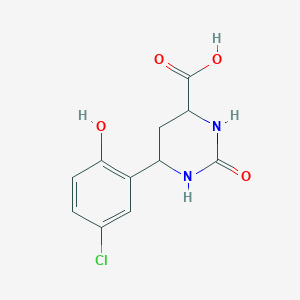
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid is a complex organic compound that features a pyrimidine ring fused with a hexahydro structure, a chlorinated phenol group, and a carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the chlorination of 2-hydroxyphenyl compounds to introduce the chlorine atom at the 5-position This is followed by the formation of the pyrimidine ring through cyclization reactions involving appropriate amine and carbonyl precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the carbonyl group can produce alcohols.
科学研究应用
Chemistry
In chemistry, 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving phenolic and pyrimidine structures. It may also serve as a model compound for studying the effects of chlorinated aromatic compounds on biological systems.
Medicine
Medically, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. The carboxylic acid group can also engage in ionic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 6-(5-Bromo-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid
- 6-(5-Fluoro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid
- 6-(5-Methyl-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid
Uniqueness
Compared to its analogs, 6-(5-Chloro-2-hydroxyphenyl)-2-oxohexahydro-4-pyrimidinecarboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
6-(5-chloro-2-hydroxyphenyl)-2-oxo-1,3-diazinane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-5-1-2-9(15)6(3-5)7-4-8(10(16)17)14-11(18)13-7/h1-3,7-8,15H,4H2,(H,16,17)(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSYADJQUPIJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1C(=O)O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
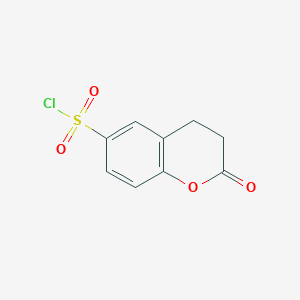
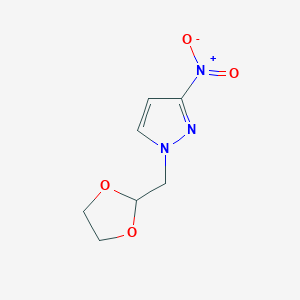
![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)
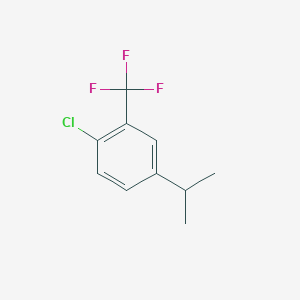
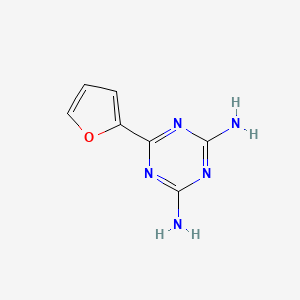
![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)
